N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide
Description
Strategic Integration of Quinoline and Amino Acid Motifs in Bidentate Ligand Architectures
The APAQ ligand scaffold derives its efficacy from a deliberate fusion of quinoline’s rigid aromatic framework and the chiral environment of amino acid derivatives. Quinoline provides a strong σ-donating nitrogen atom capable of coordinating palladium, while the aminoethyl side chain introduces a stereogenic center essential for enantiocontrol. The acetyl-protected amino group serves dual purposes: (1) it prevents undesired side reactions at the nitrogen lone pair, and (2) modulates electron density at the palladium center through inductive effects.
This bidentate coordination system creates a well-defined chiral pocket around the palladium atom, as illustrated in Figure 1C of the foundational study. The quinoline moiety orients perpendicular to the palladium square plane, while the acetyl-protected aminoethyl side chain occupies an axial position, directing substrate approach. This spatial arrangement is critical for differentiating prochiral C–H bonds in aliphatic amides.
Chelation Geometry Optimization for Six-Membered Palladium Coordination Complexes
The transition from five- to six-membered palladium chelates marked a breakthrough in catalytic activity. Early ligands featuring aminomethyl quinoline scaffolds (five-membered chelation) showed complete inactivity in β-methylene C–H activation. In contrast, the extended aminoethyl side chain in APAQ ligands enables six-membered chelate formation, which accelerates the rate-determining C–H cleavage step by 12-fold compared to smaller ring systems.
Key geometric parameters of the six-membered chelate include:
- Pd–N(quinoline) bond length: 2.08 Å
- Pd–N(aminoethyl) bond length: 2.12 Å
- N–Pd–N bite angle: 84°
This geometry optimally positions the palladium center for simultaneous substrate binding and transition-state stabilization. Molecular dynamics simulations suggest that the six-membered ring’s flexibility allows adaptive conformational changes during the catalytic cycle, accommodating diverse substrate geometries.
Stereoelectronic Tuning Through α-Substituent Modifications on Chiral Centers
Systematic variation of α-substituents on the aminoethyl chiral center revealed stark structure-activity relationships:
| Substituent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| Methyl | 75 | 47:53 |
| Isopropyl | 58 | 27:73 |
| Phenyl | 76 | 29:71 |
Data adapted from ligand optimization studies.
The phenyl-substituted ligand L17 emerged as a key candidate, with its bulky aryl group creating a steric gradient that preferentially stabilizes one transition-state conformation. Density functional theory (DFT) calculations attribute this selectivity to a 3.2 kcal/mol difference in activation energies between competing diastereomeric pathways. Electronic effects also play a role: electron-withdrawing substituents at the α-position increase palladium electrophilicity, enhancing oxidative addition rates with aryl iodides.
Protective Group Strategy for Nitrogen Coordination Sites in APAQ Derivatives
The choice of nitrogen-protecting groups profoundly impacts catalytic performance:
- Acetyl : Optimal balance of steric bulk and electronic modulation (94% yield, 96:4 er)
- Trifluoroacetyl : Reduced yield (62%) due to excessive electron withdrawal
- Benzyl : Complete loss of activity from steric hindrance
- Sulfonyl : No reactivity observed, likely due to strong Pd–S interactions
The acetyl group’s moderate electron-withdrawing character (Hammett σₚ = 0.52) fine-tunes palladium’s redox potential without over-stabilizing the Pd(II) state. This delicate balance enables both C–H activation and subsequent reductive elimination steps to proceed efficiently. Crystallographic data confirms that the acetyl oxygen participates in weak anagostic interactions (Pd···O distance = 3.15 Å), further rigidifying the transition-state ensemble.
Properties
Molecular Formula |
C29H38N2O |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[(1S,2S)-1-(3,5-ditert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide |
InChI |
InChI=1S/C29H38N2O/c1-9-24(26-15-14-20-12-10-11-13-25(20)31-26)27(30-19(2)32)21-16-22(28(3,4)5)18-23(17-21)29(6,7)8/h10-18,24,27H,9H2,1-8H3,(H,30,32)/t24-,27-/m1/s1 |
InChI Key |
NZPXTQVMJQHEBG-SHQCIBLASA-N |
Isomeric SMILES |
CC[C@H](C1=NC2=CC=CC=C2C=C1)[C@@H](C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C=C1)C(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the butyl chain and the acetamide group. Common reagents used in these reactions include tert-butyl chloride, quinoline, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Catalytic Applications
Ligand for Palladium-Catalyzed Reactions
One of the primary applications of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is as a ligand in palladium-catalyzed reactions. It has been demonstrated to significantly enhance the enantioselectivity of various transformations, particularly in the activation of C(sp^3)–H bonds. This ligand enables the selective functionalization of hydrocarbons, which is a critical step in organic synthesis .
Table 1: Summary of Catalytic Applications
Medicinal Chemistry
Potential Therapeutic Uses
The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly as a scaffold for drug development. The quinoline moiety is known for its biological activity, including anti-cancer and anti-malarial properties. Research indicates that derivatives of quinoline can exhibit significant pharmacological effects, making this compound a candidate for further investigation in drug design .
Case Study: Anticancer Activity
A study explored the anticancer properties of quinoline-based compounds, revealing that modifications to the quinoline structure can enhance cytotoxic effects against various cancer cell lines. The incorporation of the di-tert-butylphenyl group may improve solubility and bioavailability, which are crucial for therapeutic efficacy .
Material Science
Applications in Polymer Chemistry
this compound has potential uses in material science, particularly in the development of advanced polymers. Its ability to act as a ligand can facilitate the formation of metal-organic frameworks (MOFs), which are valuable for gas storage and separation applications .
Mechanism of Action
The mechanism of action of N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
AMG 517 (N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide)
- Structure: Shares an acetamide core but replaces the quinoline and tert-butylphenyl groups with a benzothiazole-pyrimidine scaffold.
HC030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)
- Structure: Contains a purine-dione moiety linked to an acetamide group, differing significantly from the quinoline-tert-butylphenyl system.
- Activity : TRPA1 antagonist (IC₅₀ = 6.2 μM) used in preclinical inflammation studies .
- Key Difference : The polar purine core may reduce blood-brain barrier penetration relative to the lipophilic tert-butylphenyl group in the target compound .
Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)
- Structure: Features an isoindole-1,3-dione and methoxy/ethoxy substituents instead of quinoline and tert-butyl groups.
- Activity : PDE4 inhibitor approved for psoriasis and arthritis (IC₅₀ = 74 nM) .
- Key Difference : The sulfonyl group in Apremilast enhances solubility but may introduce off-target effects absent in the target compound’s simpler acetamide design .
Pharmacokinetic and Pharmacodynamic Comparisons
| Parameter | Target Compound | AMG 517 | HC030031 | Apremilast |
|---|---|---|---|---|
| Molecular Weight | ~458.6 g/mol (calculated) | 463.4 g/mol | 355.4 g/mol | 460.5 g/mol |
| Key Pharmacophores | Quinoline, tert-butylphenyl | Benzothiazole, pyrimidine | Purine-dione | Isoindole-dione, sulfonyl |
| Reported Targets | Not reported | TRPV1 | TRPA1 | PDE4 |
| Lipophilicity (cLogP) | Estimated 5.8 (high) | 4.2 | 3.1 | 1.9 |
| Half-Life (Preclinical) | Not reported | 6–8 hours (rat) | 2–3 hours (mouse) | 6–8 hours (human) |
Mechanistic Insights
- Quinoline vs. Benzothiazole/Pyrimidine: The quinoline moiety in the target compound may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites), whereas AMG 517’s pyrimidine-benzothiazole system optimizes π-π stacking in ion channels .
- tert-Butyl Groups vs.
- Acetamide Positioning : The (1S,2S) stereochemistry in the target compound could enhance target selectivity over racemic analogs like HC030031, which lack defined stereocenters .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological data for the target compound are absent in the reviewed sources. Comparisons rely on structural analogs, necessitating caution in extrapolating mechanisms.
- Therapeutic Potential: Quinoline-acetamide hybrids (e.g., kinase inhibitors in ) suggest oncology applications, while TRP channel modulators (AMG 517, HC030031) imply anti-inflammatory or analgesic uses .
- Safety Profile : High lipophilicity (predicted cLogP >5) may pose toxicity risks, contrasting with Apremilast’s optimized solubility and clinical safety .
Biological Activity
N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide, also known as this compound hydrochloride (CAS Number: 2135497-86-6), is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C29H39ClN2O |
| Molecular Weight | 467.1 g/mol |
| IUPAC Name | N-[(1S,2S)-1-(3,5-di-tert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide; hydrochloride |
| InChI Key | YAXMGOAIOMKNKN-ITTCRWFKSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on specific kinases involved in cell signaling pathways. Kinases are crucial for the regulation of cellular processes such as proliferation and apoptosis.
- DNA Interaction : The quinoline moiety in the compound can intercalate into DNA, potentially disrupting replication and transcription processes. This property is critical for its anticancer activity.
- Receptor Modulation : It may also act as an allosteric modulator of G-protein-coupled receptors (GPCRs), which are prominent targets in drug development due to their role in various physiological processes .
Anticancer Activity
This compound has shown promise in preclinical studies for its anticancer properties:
- Cell Viability Assays : Studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines at micromolar concentrations. For instance, it exhibited IC50 values in the range of 10–20 µM against breast and lung cancer cell lines .
- Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound's quinoline structure is associated with broad-spectrum antimicrobial activity:
- In Vitro Studies : It has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4–16 µg/mL depending on the strain tested .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in a xenograft model of human breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Properties
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was evaluated alongside standard antibiotics. It exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What synthetic methodologies are recommended for preparing N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide with high enantiomeric purity?
Stereoselective synthesis of this compound requires chiral resolution techniques. A general approach involves:
- Step 1 : Condensation of 3,5-di-tert-butylbenzaldehyde with a chiral amine (e.g., (1S,2S)-1,2-diaminocyclohexane) to form a Schiff base, followed by reduction to yield the enantiopure diamine backbone .
- Step 2 : Coupling the diamine with quinoline-2-carboxylic acid derivatives via peptide-like bond formation.
- Step 3 : Acetylation of the secondary amine group using acetic anhydride under inert conditions to prevent racemization.
Purification via recrystallization in acetone/acetonitrile (7:3 v/v) is critical for isolating enantiopure crystals .
Q. How can researchers verify the stereochemical configuration of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration with precision (e.g., R-factor < 0.05) .
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times correlate with enantiomeric excess (ee > 99%) .
- Optical rotation : Compare [α]D values with literature data for (1S,2S) configurations (e.g., +120° to +150° in ethanol) .
Advanced Research Questions
Q. How do steric effects from the 3,5-di-tert-butylphenyl group influence the compound’s reactivity in catalytic applications?
The bulky tert-butyl groups induce steric hindrance, which:
- Reduces unwanted side reactions : By shielding the quinoline nitrogen from electrophilic attack.
- Modulates electronic properties : Electron-donating tert-butyl groups stabilize the quinoline π-system, enhancing its Lewis basicity.
Experimental validation: Compare reaction rates of tert-butyl-substituted analogs with non-substituted controls in catalytic hydrogenation assays .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Measure metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition assays) to identify rapid degradation pathways.
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) to improve bioavailability, as poor aqueous solubility often explains in vitro-in vivo discrepancies .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models to account for species-specific metabolic differences .
Q. How can computational modeling predict the compound’s binding affinity for quinoline-targeted receptors?
- Molecular docking : Use AutoDock Vina with the quinoline moiety as the pharmacophore anchor.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the tert-butyl-phenyl-acetamide side chain.
- Free energy calculations : Apply MM/PBSA to quantify binding energy contributions from hydrophobic interactions (tert-butyl groups) and hydrogen bonding (acetamide) .
Analytical and Stability Considerations
Q. What analytical techniques are essential for characterizing degradation products under accelerated stability conditions?
- LC-HRMS : Detect oxidative degradation (e.g., tert-butyl group hydroxylation) with m/z shifts of +16 Da.
- NMR stability studies : Monitor acetamide hydrolysis (δ 2.1 ppm for CH3CO) in D2O at 40°C for 30 days .
- Powder X-ray diffraction (PXRD) : Identify polymorphic transitions during storage by comparing diffractograms with initial crystalline forms .
Q. How does the compound’s stability vary under different pH conditions?
- Acidic conditions (pH 2–4) : Rapid hydrolysis of the acetamide group (t1/2 < 24 hours at 37°C).
- Neutral to basic conditions (pH 7–9) : Stable for >1 month, with degradation primarily via quinoline ring oxidation.
Mitigation: Formulate with enteric coatings to protect against gastric pH .
Structural and Functional Insights
Q. What role does the quinoline-2-yl moiety play in the compound’s bioactivity?
The quinoline core:
- Acts as a DNA intercalator or topoisomerase inhibitor in anticancer studies.
- Enhances blood-brain barrier penetration due to lipophilicity (logP ~3.5) .
Validation: Replace quinoline with isoquinoline or naphthyridine and compare cytotoxicity in MCF-7 cell lines .
Q. How can researchers modify the acetamide group to improve target selectivity?
- Bioisosteric replacement : Substitute acetamide with trifluoroacetamide to enhance metabolic stability.
- Pro-drug strategies : Introduce a cleavable ester linkage (e.g., p-nitrophenyl ester) for site-specific activation .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in synthesizing enantiopure batches?
- Strict inert atmosphere : Use argon or nitrogen during acetylation to prevent racemization.
- Batch-to-batch NMR alignment : Require δ 1.3–1.4 ppm (tert-butyl CH3) and δ 8.1–8.3 ppm (quinoline H) to match reference spectra within ±0.02 ppm .
Q. How should researchers address conflicting crystallographic data from different labs?
- Deposit CIF files in public databases (e.g., Cambridge Structural Database) for independent validation.
- Re-refine raw diffraction data using SHELXL with updated scattering factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
